4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is a heterocyclic compound that features both bromine and pyrrole functional groups attached to an isoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of isoquinoline using bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This intermediate can then be reacted with pyrrole under suitable conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole and isoquinoline rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the isoquinoline ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while coupling reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline has several applications in scientific research:
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the pyrrole and isoquinoline rings can engage in π-π interactions with aromatic residues in proteins or other biomolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(pyrrolidin-1-yl)isoquinoline: This compound has a similar structure but with a pyrrolidine ring instead of a pyrrole ring.
4-Bromo-isoquinoline: Lacks the pyrrole moiety, making it less versatile in certain reactions.
4-(1H-Pyrrol-1-yl)benzoic acid: Contains a pyrrole ring but is attached to a benzoic acid instead of an isoquinoline core.
Uniqueness
4-Bromo-5-(1H-pyrrol-1-yl)isoquinoline is unique due to the presence of both bromine and pyrrole functional groups on an isoquinoline scaffold
Eigenschaften
CAS-Nummer |
62781-92-4 |
---|---|
Molekularformel |
C13H9BrN2 |
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
4-bromo-5-pyrrol-1-ylisoquinoline |
InChI |
InChI=1S/C13H9BrN2/c14-11-9-15-8-10-4-3-5-12(13(10)11)16-6-1-2-7-16/h1-9H |
InChI-Schlüssel |
TZHZBLZTFPVUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=CC3=CN=CC(=C32)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.